

Physical and chemical properties of 3-Methyl-1H-indole-2-carbonitrile

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

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An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-Methyl-1H-indole-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Physical and Chemical Properties

3-Methyl-1H-indole-2-carbonitrile is a solid, aromatic compound. While exhaustive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and estimated based on related structures.

Property	Value	Source/Notes
Molecular Formula	$C_{10}H_8N_2$	[1] [2]
Molecular Weight	156.18 g/mol	[1] [2]
CAS Number	13006-59-2	[1]
Appearance	Likely a solid	Based on related indole carbonitriles.
Melting Point	Not reported. For the related 1-methyl-1H-indole-3-carbonitrile: 51.5-60.5 °C.	
Boiling Point	Not reported.	
Solubility	Expected to be soluble in common organic solvents like ethanol, methanol, and chloroform. [3] [4]	General solubility of indole derivatives.
pKa (N-H)	Estimated to be around 17 in DMSO.	Based on the pKa of the indole N-H. [3]

Synthesis and Purification

A general and effective method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride ($POCl_3$).[\[5\]](#) This established protocol can be adapted for the preparation of **3-Methyl-1H-indole-2-carbonitrile**.

Experimental Protocol: Synthesis of 3-Methyl-1H-indole-2-carbonitrile

This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-carbonitriles.[\[5\]](#)

Materials:

- 3-Methyl-1H-indole-2-carboxamide
- Phosphorus oxychloride (POCl_3)
- Chloroform (CHCl_3), anhydrous
- 25% Ammonium hydroxide solution (NH_4OH)
- Diethyl ether (Et_2O)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 3-Methyl-1H-indole-2-carboxamide (1.0 equivalent) in anhydrous chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise at room temperature.
- Stir the mixture under reflux for 3 hours.
- Cool the reaction mixture to room temperature and quench by the slow addition of a 25% ammonium hydroxide aqueous solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure **3-Methyl-1H-indole-2-carbonitrile**.

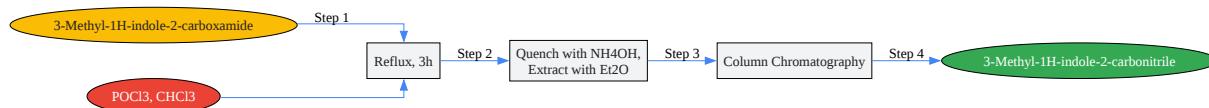
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Figure 1: Synthetic workflow for **3-Methyl-1H-indole-2-carbonitrile**.

Spectral Data and Characterization

While specific spectra for **3-Methyl-1H-indole-2-carbonitrile** are not readily available in public databases, the expected spectral characteristics can be inferred from data on closely related indole derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the N-H proton. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their positions on the benzene ring. The methyl protons at position 3 will likely appear as a singlet around δ 2.3-2.5 ppm. The N-H proton will be a broad singlet, typically downfield.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms. The nitrile carbon ($\text{C}\equiv\text{N}$) is expected to be in the range of δ 115-120 ppm. The aromatic carbons will resonate between δ 110-140 ppm. The methyl carbon will appear upfield, typically around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A sharp, medium-intensity peak around $2220\text{-}2260\text{ cm}^{-1}$ is characteristic of the $\text{C}\equiv\text{N}$ stretch of the nitrile group. The N-H stretching vibration will appear as a broad band in the region of $3200\text{-}3500\text{ cm}^{-1}$. Aromatic C-H stretching vibrations will be observed around $3000\text{-}3100\text{ cm}^{-1}$, and C=C stretching vibrations of the aromatic ring will be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak $[M]^+$ at m/z 156, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z 129) and other characteristic fragments of the indole ring.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on **3-Methyl-1H-indole-2-carbonitrile** have been reported, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Several studies have demonstrated the cytotoxic effects of substituted indoles against various cancer cell lines.^[6] For instance, some indole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.^{[7][8]} The underlying mechanisms often involve the modulation of key signaling pathways.

Indole compounds, such as indole-3-carbinol and its derivatives, are known to interact with the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.^[9] Inhibition of this pathway is a key strategy in cancer therapy.

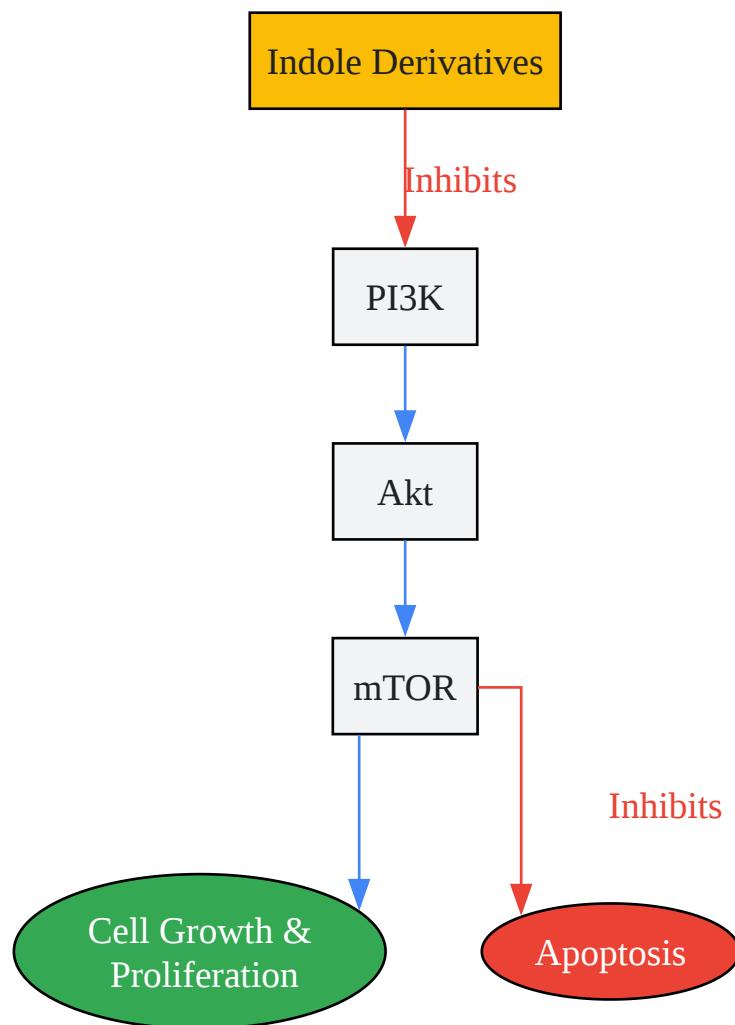
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Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by indole derivatives.

Given the structural similarity, it is plausible that **3-Methyl-1H-indole-2-carbonitrile** could exhibit similar biological activities. Further screening and mechanistic studies are warranted to explore its therapeutic potential.

Conclusion

3-Methyl-1H-indole-2-carbonitrile is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a viable synthetic route, and an overview of the potential biological activities based on the broader class of indole derivatives. The provided information aims to facilitate future research and drug development efforts centered on this promising molecular

scaffold. Further experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.

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